4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
Overview
Description
This compound is a crystalline form of 1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquino-lin-7-yloxy)methyl)cyclopropanamine of AL3818 . It has been used in the preparation of anti-cancer agents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.38 . It is a solid at room temperature and should be stored in a dry place, preferably in a freezer, under -20C .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Cai et al. (2019) synthesized a similar compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, focusing on its crystal structure and biological activity against lung cancer cells (Cai et al., 2019).
Biological Activity and Clinical Applications
- Bhide et al. (2006) reported on a compound with a similar structure, investigating its role as an inhibitor of vascular endothelial growth factor receptor-2 kinase and its preclinical in vivo activity in human tumor xenograft models (Bhide et al., 2006).
- Verma et al. (2020) synthesized indolo[3,2-c]isoquinoline derivatives with structural similarities, showing antimicrobial, antioxidant, anticancer, and anti-tuberculosis activities. These compounds also exhibited potential interactions with COVID-19 virus main protease (Verma et al., 2020).
Antibacterial Properties
- Odagiri et al. (2013) designed and synthesized novel quinolines, including a compound structurally related to the target molecule, demonstrating potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
Telescoping Process in Drug Synthesis
- Nishimura and Saitoh (2016) discussed improving the synthesis process of a key intermediate in drug discoveries, which included a compound structurally similar to the target molecule. This study focused on optimizing the synthesis process for efficiency (Nishimura & Saitoh, 2016).
Novel Fluorophore Development
- Hirano et al. (2004) explored the development of a novel fluorophore, 6-methoxy-4-quinolone, which shares structural similarities with the target molecule. This fluorophore showed strong fluorescence in a wide pH range of aqueous media (Hirano et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMWBMVOITFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437066 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol | |
CAS RN |
574745-76-9 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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